6beta-Hydroxycortisol
Overview
Description
6beta-Hydroxycortisol is an endogenous steroid. In humans, it is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6beta-hydroxysteroid dehydrogenase (CYP3A4). It is used as a biomarker of 6beta-hydroxysteroid dehydrogenase (CYP3A4) activity .
Synthesis Analysis
A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) using dexamethasone as the internal standard .Molecular Structure Analysis
6beta-Hydroxycortisol is a C21-steroid that is cortisol bearing an additional hydroxy substituent at the 6beta-position. In humans, it is produced as a metabolite of cortisol by cytochrome p450-3A4 (CYP3A4, an important enzyme involved in the metabolism of a variety of exogenous and endogenous compounds) and can be used to detect moderate and potent CYP3A4 inhibition in vivo .Chemical Reactions Analysis
6beta-Hydroxycortisol is a metabolite of cortisol: the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of 6beta-hydroxycortisol from cortisol in the liver and other tissues; the resulting 6beta-hydroxycortisol is excreted in urine .Physical And Chemical Properties Analysis
6beta-Hydroxycortisol has a chemical formula of C21H30O6 and a molar mass of 378.46. Its melting point is 239-241°C .Scientific Research Applications
Clinical Chemistry
Application Summary
6beta-Hydroxycortisol (6 beta-OHF) is used in clinical chemistry for estimating its concentration in serum and urine .
Method of Application
A routine procedure has been developed for measuring 6 beta-OHF in urine and to increase sensitivity for its measurement in serum. This involves an enzyme immunoassay .
Results or Outcomes
The precision, analytical recovery, specificity, and detection limit of this method are reported. There were no significant day-to-day differences in excretion rate for either collection period. Mean values for 6 beta-OHF in serum of men, women, and women taking oral contraceptives showed no significant differences among these groups .
Cancer Epidemiology, Biomarkers & Prevention
Application Summary
The urinary 6 beta-hydroxycortisol/cortisol ratios are measured for use as a biomarker for the human cytochrome P-450 3A4 .
Method of Application
A method has
High-Performance Liquid Chromatography
Application Summary
6beta-Hydroxycortisol is used in high-performance liquid chromatography for the simultaneous determination of urinary cortisol, cortisone, 6beta-Hydroxycortisol and 6beta-Hydroxycortisone .
Method of Application
A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed. This method involves solid-phase extraction of the compounds from urine using Oasis HLB Waters cartridges with an elution solvent of ethyl acetate–diethyl ether, followed by 1 mol/L of NaOH and 1.0% acetic acid .
Results or Outcomes
According to the method validation, inter-run and intra-run precision was below 9.45% and accuracy ranged from 98.16 to 115.50%. The lower limits of quantitation were 5 ng/mL for four analytes .
Pharmacometabolomics
Application Summary
The urinary 6beta-Hydroxycortisol/Cortisol ratio is used as a biomarker for the metabolism of tacrolimus, a potent immunosuppressant widely used in kidney transplantation .
Method of Application
The C-6beta-oxidation of cortisol and cortisone to 6beta-hydroxycortisol and 6beta-hydroxycortisone is catalyzed by CYP3A, and it is proposed that interconversions exist between these compounds .
Results or Outcomes
A significant inverse correlation was found between (6beta-Hydroxycortisol + 6beta-Hydroxycortisone) / (Cortisol + Cortisone) and cyclosporin blood concentration/dose ratios in 30 renal transplant recipients .
Pharmacokinetics
Application Summary
6beta-Hydroxycortisol is used in pharmacokinetics to study the metabolism of drugs like midazolam .
Method of Application
The urinary 6beta-Hydroxycortisol/Cortisol ratio is measured as a biomarker for the metabolism of midazolam, a drug used for sedation and anesthesia .
Results or Outcomes
The urinary 6beta-Hydroxycortisol/Cortisol ratio was found to highly correlate with midazolam clearance under hepatic CYP3A inhibition and induction, especially in females .
Molecular Epidemiology
Application Summary
The urinary 6beta-Hydroxycortisol/Cortisol ratio is used as a biomarker in molecular epidemiological studies investigating relationships between susceptibility from environmental carcinogen exposure and cancer risk .
Method of Application
A method has been developed to measure the 6beta-Hydroxycortisol/Cortisol ratio in human urine by reverse-phase high-performance liquid chromatography using diode-array detection .
Results or Outcomes
This method was used for the analysis of 14 different human urines and a range of ratios of 1.6 to 21.7 (mean +/- SE, 6.2 +/- 1.6) was found. These values are consistent with those reported in the literature .
properties
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-UJXAPRPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425873 | |
Record name | 6beta-Hydroxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxycortisol | |
CAS RN |
53-35-0, 174866-45-6 | |
Record name | 6β-Hydroxycortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6beta-Hydroxycortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6beta-Hydroxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXYCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37WKJ5Y50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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